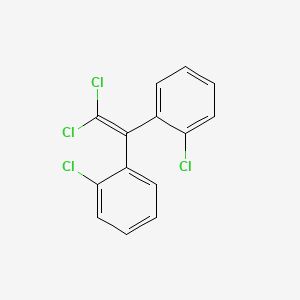

o,o'-DDE

Description

Contextualization of o,o'-DDE within Dichlorodiphenyltrichloroethane (DDT) Metabolites

DDT, a synthetic organochlorine pesticide, undergoes various transformation processes in the environment and biological systems, leading to the formation of several metabolites, with DDE and DDD (dichlorodiphenyldichloroethane) being among the most prominent cdc.govnih.gov. DDE, in particular, is recognized as a principal stable metabolite of DDT cdc.gov.

DDE is primarily formed from DDT through a process known as dehydrohalogenation, which involves the loss of hydrogen chloride wikipedia.org. This transformation can occur through various environmental and biological pathways. For instance, DDE can be generated from DDT via photochemical reactions in the presence of sunlight, as well as through dehydrochlorination processes mediated by bacteria and animals tandfonline.com. While much of the research on DDE formation focuses on the more prevalent p,p'-DDE isomer, this compound would similarly arise from the dehydrochlorination of its parent compound, o,o'-DDT, an isomer present in technical-grade DDT formulations cdc.govfao.org. In biological systems, the metabolism of DDT to DDE, particularly p,p'-DDE, is a significant pathway, with observations of higher levels of p,p'-DDE in human and animal tissues compared to p,p'-DDT cdc.gov.

DDE exists in several isomeric forms, distinguished by the positions of chlorine substitutions on their chlorophenyl rings nih.gov. The three main isomers are p,p'-DDE, o,p'-DDE, and this compound. Among these, p,p'-DDE is the predominant isomer found in the environment cdc.govnih.govherts.ac.uk. Technical-grade DDT, the form generally used as an insecticide, was composed of approximately 65–80% p,p'-DDT and 15–21% o,p'-DDT, with only low amounts of p,p'-DDE initially present cdc.govnih.govfao.org. The environmental degradation of these DDT isomers subsequently yields their corresponding DDE metabolites. While p,p'-DDE is the most prevalent and extensively studied, o,p'-DDE is also a recognized isomer and environmental contaminant nih.govwho.int. This compound, though less commonly discussed in terms of its relative abundance compared to p,p'-DDE, is an established isomer of DDE herts.ac.uk.

Historical Trajectory of Organochlorine Compound Environmental Introduction and Persistence

The widespread introduction of organochlorine compounds into the environment began in the early 1940s with their extensive use as pesticides in agriculture and for vector control cdc.govnih.govmdpi.com. DDT, a prime example, saw its annual production rapidly increase, reaching an estimated maximum of 150,000 tonnes per year in the 1960s fao.org. These compounds were designed to be highly effective in controlling pests and improving crop yields nih.gov.

However, the inherent chemical stability of organochlorine pesticides (OCPs) led to their significant persistence in the environment ebsco.compops.int. This persistence, coupled with growing awareness of their dangers, particularly following the publication of Rachel Carson's "Silent Spring," led to a decline in their production and usage from the 1970s to the 1980s mdpi.comebsco.com. Many suspected carcinogens among OCPs were subsequently banned in the United States and later across much of the world ebsco.com. Despite these bans, some developing countries continue to utilize DDT for purposes such as malaria and leishmaniasis control cdc.govebsco.com. Consequently, organochlorine residues, including DDE isomers, remain detectable in air, water, soil, and even human food and breast milk decades after their initial introduction ebsco.comresearchgate.net.

Global Distribution and Persistent Nature of DDE Isomers as Environmental Contaminants

DDE isomers, particularly p,p'-DDE, are characterized by their persistent nature and widespread global distribution. As a breakdown product of DDT, DDE is frequently detected in animal tissue samples due to the historical prevalence of its parent compound wikipedia.org. DDE's fat-soluble nature, a common characteristic of organochlorines, means it is rarely excreted from the body, leading to bioaccumulation and increasing concentrations in organisms over their lifetime wikipedia.orgebsco.com. This stability and bioaccumulative potential also lead to biomagnification within food chains, amplifying DDE's presence at higher trophic levels wikipedia.orgresearchgate.netundp.org.

DDE, along with other persistent organic pollutants (POPs), is resistant to degradation and can be transported over long distances through the atmosphere, resulting in its widespread distribution across the globe, including remote regions where it was never directly used pops.intundp.orgwho.int. Studies on the global distribution of DDE isomers, such as p,p'-DDE, have shown varying concentrations across different regions. For instance, concentrations of p,p'-DDT and p,p'-DDE in butter samples varied significantly, with the highest levels observed in areas of current DDT use, such as India and South/Central America nih.gov. The continued detection of DDE isomers in marine ecosystems, despite bans on DDT usage since the 1970s or 1980s in most countries, provides evidence of their enduring presence and environmental persistence researchgate.net.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-[2,2-dichloro-1-(2-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl4/c15-11-7-3-1-5-9(11)13(14(17)18)10-6-2-4-8-12(10)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIMKQKQRACGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3328-98-1 | |

| Record name | O,O'-Dde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003328981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O'-DDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/151Q6M24OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Biogeochemical Cycling of O,o Dde

Environmental Fate and Transport Processes of DDE Isomers

DDE isomers, including o,o'-DDE, exhibit complex environmental fate and transport processes influenced by their chemical properties and interactions with various environmental media. These processes dictate their distribution, persistence, and potential for exposure in ecosystems.

Degradation Pathways and Isomeric Biotransformation

DDE isomers are known for their recalcitrance to degradation, but they can undergo various transformation processes, both biotic and abiotic, albeit often at slow rates nih.govepa.gov.

Under aerobic (unflooded) conditions, DDT primarily biodegrades to DDE cdc.govepa.gov. However, the subsequent aerobic degradation of DDE itself is generally slow and limited nih.gov. While several aerobic degradation pathways for DDE have been proposed, few pure cultures have been reported to fully mineralize DDE to carbon dioxide nih.gov. Some studies indicate that cometabolism of DDE can occur by certain bacterial species, such as Pseudomonas sp., Alcaligenes sp., and Terrabacter sp., when grown on biphenyl (B1667301) nih.gov. For instance, Alcaligenes eutrophus A5 has been shown to oxidize DDT via a dioxygenase system, leading to intermediates that are eventually catabolized to 4-chlorobenzoic acid asm.org.

In contrast to aerobic conditions, DDT typically biodegrades to DDD (dichlorodiphenyldichloroethane) under anaerobic (flooded) conditions cdc.govepa.gov. Nevertheless, DDE can also undergo reductive dechlorination under methanogenic and sulfidogenic conditions, forming degradation products such as DDMU (1-chloro-2,2'-bis-(4'-chlorophenyl)ethane) nih.govresearchgate.net. The denitrifying bacterium Alcaligenes denitrificans has been reported as one of the few pure cultures capable of degrading DDE under anaerobic conditions, with its degradation enhanced by the presence of glucose nih.gov.

Abiotic processes play a role in the environmental attenuation of DDE isomers. Photodegradation is a significant pathway, particularly when DDE is exposed to sunlight on soil surfaces, or when adsorbed to sediment cdc.govepa.gov. In water, DDE can undergo direct photolysis, with reported half-lives of approximately 1 day in summer and 6 days in winter cdc.govepa.gov. Photoisomerization of DDE also occurs when exposed to sunlight epa.gov. In the atmosphere, DDE can react with photochemically-produced hydroxyl radicals, exhibiting an estimated half-life ranging from 17 hours to 2 days in the vapor phase cdc.govepa.gov. However, DDE adsorbed to particulate matter in the atmosphere can persist much longer and undergo long-range transport cdc.govepa.gov. Hydrolysis is not considered a significant fate process for DDE cdc.gov.

Table 1: Estimated Half-Lives of DDE in Various Environmental Compartments

| Environmental Compartment | Estimated Half-Life Range | Conditions/Notes | Source |

| Soil | 151 to 271 days | General soil types | epa.gov |

| Soil | >672 days | Extremely acidic soil | epa.gov |

| Water | ~1 day | Summer, direct photolysis | cdc.govepa.gov |

| Water | ~6 days | Winter, direct photolysis | cdc.govepa.gov |

| Atmosphere (vapor phase) | 17 hours to 2 days | Reaction with hydroxyl radicals | cdc.govepa.gov |

Intermedia Partitioning and Environmental Mobility

The movement and distribution of DDE isomers across different environmental compartments are largely governed by their physical and chemical properties, particularly their hydrophobicity and low water solubility.

DDE isomers exhibit strong adsorption to soil particles, especially in moist soils cdc.govepa.gov. This strong binding capacity results in limited leaching of DDE into lower soil layers and groundwater, causing it to primarily remain in the surface layers of soil cdc.govepa.gov. Due to its low water solubility (approximately 0.12 mg/L at 20 °C), DDE is predominantly transported in runoff water by adsorbing to particulate matter rather than dissolving in the water phase herts.ac.ukepa.gov.

In aquatic environments, DDE, being a hydrophobic organochlorine, can persist for extended periods in sediments epa.gov. The partitioning between solid (soil or sediment) and aqueous (water) phases is often described using partition coefficients (Kd) or organic carbon-normalized partition coefficients (Koc) skb.comecetoc.orgumich.edu. These coefficients indicate the tendency of a compound to sorb to solid matrices. The octanol-water partition coefficient (Log P), a measure of hydrophobicity, for DDE is calculated to be 6.51 (P = 3.24 x 10^6), indicating its strong preference for organic phases over water herts.ac.uk. This high lipophilicity contributes to its accumulation in aquatic sediments and the tissues of aquatic biota wikipedia.orgepa.gov.

Table 2: Key Physicochemical Properties of DDE

| Property | Value | Source |

| Water Solubility (at 20 °C) | 0.12 mg/L | herts.ac.uk |

| Log P (Octanol-Water Partition Coefficient) | 6.51 (P = 3.24 x 10^6) | herts.ac.uk |

Volatilization Rates and Long-Range Atmospheric Transport Potentials

Volatilization is a significant pathway for the redistribution of DDE isomers from contaminated media into the atmosphere. DDE, along with its parent compound DDT and other metabolites, can volatilize from soil and surface water, contributing to its atmospheric presence cdc.gov. Studies have shown that the volatilization rate of DDT from soil is notably enhanced by factors such as temperature, sunlight, and soil flooding cdc.gov.

In atmospheric samples, p,p'-DDE has been identified as a major component of total DDT residues (DDTR), accounting for 70% to 76% of the total in certain samplings usda.gov. Measurable volatilization fluxes of DDT isomers and metabolites, particularly p,p'-DDE, have been observed from soils, with irrigation dramatically increasing these fluxes usda.gov.

The persistent nature and semi-volatile characteristics of DDE isomers facilitate their long-range atmospheric transport, a process often referred to as 'global distillation' cdc.govbioline.org.br. This mechanism allows DDE and its metabolites to be transported from warmer source regions to colder polar areas, where they are subsequently deposited and accumulate in air, sediment, snow, and biota cdc.gov. This global transport capability underscores the widespread environmental presence of DDE isomers, even in regions where they were never directly applied cdc.govbioline.org.br.

Bioavailability and Bioaccumulation of DDE Isomers in Ecological Systems

DDE isomers are highly bioavailable and prone to bioaccumulation and biomagnification in ecological systems due to their chemical stability and affinity for organic matter and lipids.

Mechanisms of Uptake by Environmental Biota

Environmental biota can take up DDE isomers through various mechanisms, primarily driven by their lipophilic nature.

Aquatic Organisms: In aquatic environments, DDE isomers are readily absorbed by organisms directly from the surrounding water and through the ingestion of contaminated food who.int. Fish, for example, rapidly accumulate DDT and its metabolites, including DDE, via both aqueous and dietary exposure routes, with significant accumulation observed in gills and viscera researchgate.netnih.gov. The high bioconcentration of DDE in aquatic organisms is directly linked to its lipid solubility and long environmental half-life cdc.gov.

Terrestrial Organisms: Terrestrial organisms also exhibit significant uptake. Plants can absorb DDT and its metabolites from soil, and these compounds can then accumulate to high levels in the plants, particularly in adipose tissue and milk of animals that consume them cdc.gov. Certain plant species, such as zucchini (Cucurbita pepo L.), demonstrate a notable capacity to translocate p,p'-DDE from soil or hydroponic solutions into their shoots. In these plants, approximately 90% of the DDE supplied in solution was adsorbed onto the roots, with a fraction then moving through the xylem into the shoots researchgate.netnih.gov. Earthworms are also known to bioaccumulate DDE from contaminated soils, acting as a pathway for transfer to higher trophic levels mdpi.comwhiterose.ac.uk.

Trophic Transfer and Biomagnification Through Food Web Structures

Biomagnification is a critical process by which the concentration of a substance, such as DDE, increases in the tissues of organisms at successively higher levels within a food chain sfu.cawikipedia.org. This phenomenon occurs due to the persistence of the substance, its progressive concentration increase through food chain energetics, and a low or non-existent rate of internal degradation or excretion, largely attributable to its water-insolubility wikipedia.org.

DDE isomers are well-documented examples of compounds that biomagnify in natural food webs cdc.govsfu.cawikipedia.org. This is evidenced by observed increases in concentrations at higher trophic levels. For instance, in a Long Island estuary, DDT concentrations (which include DDE as a major metabolite) increased significantly across trophic levels: plankton (0.04 mg/kg), invertebrates (0.3 mg/kg), fish (4.1 mg/kg), and fish-eating birds (24 mg/kg) cdc.gov. In Lake Michigan, DDE was reported to biomagnify 28.7 times from plankton to fish and 21 times from sediment to amphipods cdc.gov. Marine mammals in Arctic regions often exhibit very high levels of DDE and DDT, a consequence of biomagnification through their food webs cdc.gov.

Research in aquatic food webs, such as Lake Koka, Ethiopia, has shown a significant relationship between DDT concentrations (including DDE) and δ15N values, which serve as an indicator of trophic level, confirming the biomagnification of these compounds nih.gov. Trophic Magnification Factors (TMFs) quantify this increase. For example, the TMF for p,p'-DDE in the aquatic food web of Liaodong Bay, China, was estimated at 3.39 researchgate.netutoronto.ca. These findings highlight the effective transfer of DDE contamination from lower to higher trophic levels, posing potential risks to apex predators.

Influence of Lipid Content on Bioaccumulation Kinetics in Organisms

The high lipid solubility (lipophilicity) of DDE isomers is a primary driver of their bioaccumulation kinetics in organisms. DDE, along with DDT and DDD, possesses high log octanol-water partition coefficients (log Kow), indicating a strong affinity for fatty tissues cdc.gov. This lipophilic property, coupled with their environmental persistence and slow elimination rates, leads to their significant bioconcentration in aquatic organisms, where concentrations in organisms can exceed those in the surrounding water cdc.gov.

Once absorbed, DDE and its metabolites are readily distributed to and stored in body tissues, generally in proportion to the lipid content of those tissues who.intcdc.gov. This means that organisms with higher lipid content tend to accumulate greater concentrations of DDE. Trophic level differences in bioconcentration are substantially influenced by the increased lipid content and reduced elimination efficiency observed in higher-level organisms cdc.gov. For example, studies on fish from Lake Koka demonstrated that the fattiest species, such as the African sharptooth catfish (Clarias gariepinus), contained the maximum levels of DDTs, including DDE nih.gov. Similarly, a correlation has been observed between the fat content of breast milk and its DDE content in humans, further illustrating the role of lipids in DDE storage uni-obuda.hu.

Ecological Implications and Mechanistic Research in Non Human Biota Pertaining to Dde Isomers

Documented Ecological Observations of DDE Isomer Exposure

The ecological impact of DDE isomers is well-documented across various non-human biota, particularly concerning reproductive and developmental endpoints.

One of the most significant and widely recognized ecological effects of DDE isomers, particularly p,p'-DDE, is the induction of eggshell thinning in birds. This phenomenon was a major factor in the population declines of raptorial and fish-eating birds in the mid-20th century orst.eduwikipedia.orgepa.gov.

Mechanistic Insights: The primary mechanism attributed to p,p'-DDE-induced eggshell thinning involves the inhibition of calcium ATPase within the membrane of the shell gland, which is critical for the transport of calcium carbonate into the eggshell gland wikipedia.org. This inhibition leads to a dose-dependent reduction in eggshell thickness wikipedia.org. Furthermore, p,p'-DDE has been shown to inhibit prostaglandin (B15479496) synthesis in the eggshell gland mucosa, a probable mechanism contributing to eggshell thinning nih.govnih.gov.

While p,p'-DDE is a potent inducer of eggshell thinning, other isomers also play a role. Embryonic exposure to o,p'-DDT, a precursor to o,p'-DDE, has been demonstrated to cause eggshell thinning and alter shell gland carbonic anhydrase expression in domestic hens researchgate.netnih.gov. This exposure can also lead to abnormal development of the reproductive tract, including shortening of the left oviduct and aberrant development of the right oviduct nih.gov.

Species Sensitivity and Research Findings: The susceptibility to DDE-induced eggshell thinning varies considerably among avian species. For instance, ducks are sensitive to p,p'-DDE-induced eggshell thinning, while domestic fowl are not nih.govnewzealandecology.org. Studies with mallards (Anas platyrhynchos) demonstrated that DDE concentrations as low as 10 ppm in food could lead to significant eggshell thinning and increased embryo mortality newzealandecology.org. In ducks, dietary administration of 40 ppm p,p'-DDE for 45 days resulted in a 21% reduction in eggshell thickness, accompanied by reduced Ca²⁺ uptake and inhibited prostaglandin synthesis in the eggshell gland mucosa nih.gov. Despite these effects on thickness, DDE generally does not appear to affect the size, mass, or shape of avian eggs usgs.gov.

Table 1: Documented Eggshell Thinning Effects of DDE Isomers in Avian Species

| Avian Species | DDE Isomer/Precursor | Exposure Concentration/Conditions | Observed Effect | Reference |

| Mallard (Anas platyrhynchos) | DDE | 10 ppm in food | Significant eggshell thinning, higher embryo mortality | newzealandecology.org |

| Duck (unspecified) | p,p'-DDE | 40 ppm in diet for 45 days | 21% eggshell thinning, reduced Ca²⁺ uptake, inhibited prostaglandin synthesis | nih.gov |

| Domestic Hen | o,p'-DDT | 37 or 75 µg/g egg (in ovo) | Thinner eggshells, altered shell gland carbonic anhydrase expression, abnormal reproductive tract development | researchgate.netnih.gov |

DDE isomers pose a significant threat to aquatic organisms and ecosystems due to their persistence, bioaccumulation, and potential for adverse effects. DDE, being fairly insoluble in water and strongly adsorbing to surface soil, can enter surface waters through contaminated soil runoff epa.gov.

Bioaccumulation and Reproductive Impacts: DDE isomers, including p,p'-DDE and o,p'-DDE, readily bioaccumulate in aquatic organisms. Research on catfish from polluted rivers has revealed high levels of bioaccumulation of DDT metabolites, including p,p'-DDE, o,p'-DDT, p,p'-DDD, and p,p'-DDT, in tissues such as the liver, brain, and ovary informaticsjournals.co.in. This bioaccumulation was associated with decreased plasma estradiol (B170435) (E2) levels, indicating an inhibition of reproductive physiology at the receptor level in these fish informaticsjournals.co.in.

Data from the National Water Quality Assessment (NAWQA) program show that p,p'-DDE is frequently detected in fish tissue, with detection frequencies ranging from 44% in undeveloped settings to 93% in mixed land use settings. The 95th percentile concentrations of p,p'-DDE in fish tissue varied significantly, from 128 µg/kg wet weight in undeveloped areas to 2,180 µg/kg wet weight in agricultural settings, highlighting the impact of land use on contaminant levels epa.gov.

Table 2: p,p'-DDE Concentrations in Fish Tissue Across Different Land Use Settings

| Land Use Setting | p,p'-DDE Detection Frequency | 95th Percentile Concentration (µg/kg wet weight) | Reference |

| Undeveloped | 44% | 128 | epa.gov |

| Agricultural | 89% | 2,180 | epa.gov |

| Urban | 89% | Not specified (high) | epa.gov |

| Mixed Land Use | 93% | Not specified (high) | epa.gov |

Beyond fish, DDT and its metabolites, including DDE, are highly toxic to many aquatic invertebrate species, underscoring their broad ecological impact within aquatic environments orst.edu.

Terrestrial invertebrate communities play a crucial role in ecosystem health, and their interactions with DDE isomers can lead to the transfer of these contaminants through the food web. DDT and its metabolites, including DDE, are widespread contaminants in agricultural soils due to historical applications ca.gov.

Soil organisms, such as earthworms, can mobilize and bioaccumulate DDE and its related compounds from contaminated soil orst.educdc.gov. This bioaccumulation in primary consumers serves as a critical pathway for the transfer and further accumulation of DDE isomers into higher trophic levels, including birds and mammals that prey on these invertebrates orst.educdc.gov. Studies have shown that p,p'-DDE is frequently the dominant DDE isomer found in soil samples, indicating its persistence and widespread presence in terrestrial environments nih.gov.

Endocrine System Modulation by DDE Isomers in Non-Human Models

DDE isomers are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with hormonal systems in non-human models, particularly the androgenic and thyroid pathways.

A significant aspect of DDE isomer toxicology is their interaction with the androgenic pathway. p,p'-DDE is a well-established potent antiandrogen nih.govca.govepa.govnih.govuic.eduresearchgate.netselleckchem.commedchemexpress.com. Its antiandrogenic activity is primarily mediated through direct inhibition of androgen binding to the androgen receptor (AR) nih.govresearchgate.netmedchemexpress.com. This inhibition subsequently impairs androgen-induced transcriptional activity and disrupts androgen action in developing, pubertal, and adult male rats nih.govresearchgate.netmedchemexpress.com. Notably, p,p'-DDE exhibits minimal affinity for the estrogen receptor, indicating a specific antiandrogenic mode of action nih.gov.

Research Findings on Antiandrogenic Effects: Studies in laboratory animals have demonstrated that gestational exposure to p,p'-DDE can lead to adverse reproductive and developmental effects in male offspring, including decreased prostate weight and reduced anogenital distance (AGD) nih.govinchem.orgoup.comnih.gov. Fetal rat tissue concentrations of p,p'-DDE ranging from 1 to 2 mg/g on gestational day 21 and 10–20 mg/g on gestational day 20 have been correlated with these male reproductive abnormalities oup.com.

Beyond direct receptor binding, high concentrations of p,p'-DDE may also interfere with androgen signaling by inhibiting 5α-reductase, an enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT) uic.edu. This suggests that DDE isomers can disrupt androgen-dependent mechanisms at multiple sites of action within the endocrine system uic.edu. While the focus here is on o,o'-DDE, it's important to note that o,p'-DDT, a related compound, is known for its estrogenic properties diva-portal.orgnih.gov.

Table 3: Androgenic Pathway Interactions of p,p'-DDE

| Compound | Activity | IC₅₀ (Androgen Receptor) | Kᵢ (Androgen Receptor) | Observed Effects in Male Rats | Reference |

| p,p'-DDE | Potent Antiandrogen | 5 µM | 3.5 µM | Inhibits androgen binding to AR, reduces androgen-induced transcriptional activity, decreases prostate weight, reduces anogenital distance (AGD) in offspring | nih.govnih.govresearchgate.netmedchemexpress.cominchem.orgoup.comnih.gov |

Observed Perturbations: Exposure to DDE isomers has been associated with significantly lower circulating thyroid hormone concentrations, specifically free thyroxine (T4) and free triiodothyronine (T3) nih.govafricaresearchconnects.com. Studies have also observed a significant quadratic trend for serum thyroid-stimulating hormone (TSH) and transthyretin (TTR) in relation to DDE exposure nih.govafricaresearchconnects.com.

Mechanistic Hypotheses: Several mechanisms have been proposed to explain how DDE isomers disrupt thyroid hormone homeostasis. These include:

Decreasing levels of thyroglobulin, deiodinase 2, and serum transthyretin (TTR) cdc.gov.

Inducing hepatic enzymes that metabolize thyroid hormones cdc.gov.

Potentially increasing levels of hormone receptors cdc.gov.

Research on zebrafish embryos/larvae indicates that both DDE and DDT can cause thyroid disruption and developmental toxicity, although the specific responses may differ between o,p'-DDT and p,p'-DDE sciensage.info. The disruption of thyroid hormone transport is considered a key mechanism by which organochlorine compounds, including DDE isomers, alter thyroid homeostasis sciensage.info.

Table 4: Median Concentrations of DDT and DDE Isomers in Cases with DDT Uptake (µg/g lipid)

| Isomer | Median Concentration (µg/g lipid) | Interquartile Range (µg/g lipid) | Reference |

| o,p'-DDT | 0.37 | 0.00–1.25 | nih.gov |

| p,p'-DDT | 5.66 | 1.54–22.40 | nih.gov |

| o,p'-DDE | 0.00 | 0.00–0.17 | nih.gov |

| p,p'-DDE | 34.12 | 0.71–120.78 | nih.gov |

| ΣDDT (sum of all isomers) | 42.75 | 3.11–141.34 | nih.gov |

This data illustrates that p,p'-DDE is often the most abundant DDE isomer in biological samples, signifying long-term exposure to DDT and its metabolites nih.govafricaresearchconnects.com.

Cellular and Metabolic Pathways Affected by DDE Isomers in Non-Human Biota

The chemical compound this compound (2,2'-DDE) is an isomer of dichlorodiphenyldichloroethylene (DDE), which is a significant metabolite and degradation product of the organochlorine pesticide DDT. While technical-grade DDT formulations historically contained trace amounts of o,o'-DDT (the precursor to this compound) nih.gov, specific research focusing solely on the cellular and metabolic pathways affected by this compound in non-human biota is notably limited in the available scientific literature. Most extensive studies on the biological effects of DDE isomers, particularly concerning their impact on cellular and metabolic processes, predominantly investigate the more prevalent p,p'-DDE isomer fishersci.nlherts.ac.uk.

Induction of Hepatic Enzyme Systems

Direct and extensive evidence for the induction of hepatic enzyme systems specifically by this compound in non-human biota is not widely documented. Research on DDE's effects on liver enzymes has largely concentrated on other isomers. For instance, p,p'-DDE has been shown to induce hepatic microsomal xenobiotic metabolizing enzymes, including various cytochrome P450 (CYP) enzymes, in several animal models such as rats and mice fishersci.nlcdc.gov. This induction of liver enzymes by p,p'-DDE is often associated with observable effects such as increased liver weight and histological changes fishersci.nl. Specifically, studies in rats have reported increases in CYP2B, CYP3A1, and CYP3A2 following dietary administration of DDE (referring to p,p'-DDE) fishersci.nl. Furthermore, p,p'-DDE has been found to greatly increase hepatic aromatase protein and microsomal aromatase activity in adult male rats cdc.gov. However, it is crucial to note that these detailed findings are specific to p,p'-DDE and cannot be directly extrapolated to this compound without dedicated research.

Table 1: Summary of Hepatic Enzyme Induction Research for DDE Isomers in Non-Human Biota

| DDE Isomer | Hepatic Enzyme Induction | Associated Effects | Specificity to this compound |

| This compound | Not extensively documented | Not extensively documented | Direct research is limited. |

| p,p'-DDE | Induction of microsomal xenobiotic metabolizing enzymes (e.g., CYP2B, CYP3A1, CYP3A2, Aromatase) fishersci.nlcdc.gov | Increased liver weight, histological changes, increased microsomal aromatase activity fishersci.nlcdc.gov | Well-documented for this isomer. |

Alterations in Energy Metabolism and Homeostasis

Specific research detailing alterations in energy metabolism and homeostasis directly attributable to this compound in non-human biota is scarce. The concept of homeostasis refers to an organism's ability to maintain a stable internal environment despite external changes, encompassing various physiological variables such as temperature, pH, and nutrient concentrations nih.govwikipedia.orgnih.gov. Disruptions to homeostatic mechanisms can lead to adverse health outcomes.

While direct data for this compound is limited, DDE (primarily referring to p,p'-DDE in research contexts) has been characterized as an "obesogen" and a metabolic disruptor. Studies, predominantly in mammalian models, suggest associations between DDE exposure and altered lipid and glucose metabolism. For instance, chronic exposure to DDE (p,p'-DDE) has been shown to affect systemic glucose and hepatic lipid metabolism in mice, with effects that can be diet-dependent, including promoting fasting hyperglycemia and reducing high-fat diet-induced hepatic steatosis. These findings highlight the potential of DDE isomers to interfere with crucial metabolic processes, but specific mechanistic details for this compound remain largely unexplored.

Table 2: Summary of Energy Metabolism and Homeostasis Research for DDE Isomers in Non-Human Biota

| DDE Isomer | Alterations in Energy Metabolism & Homeostasis | Specificity to this compound |

| This compound | Not extensively documented | Direct research is limited. |

| p,p'-DDE | Implicated as an obesogen and metabolic disruptor; associated with altered lipid and glucose metabolism | Well-documented for this isomer. |

Cellular Level Interactions (e.g., Mitochondrial Function)

Direct studies on cellular level interactions, such as effects on mitochondrial function, specifically involving this compound in non-human biota are not widely reported. Mitochondria are vital organelles responsible for ATP production through oxidative phosphorylation, and they play critical roles in various biochemical pathways, including apoptosis, reactive oxygen species (ROS) generation and detoxification, and lipid metabolism.

Research on DDE (primarily p,p'-DDE) indicates its capacity to impair mitochondrial function. Studies have observed that DDE can affect cellular respiration, mitochondrial membrane potential, and oxidative phosphorylation in mammalian cells. For example, DDE has been shown to decrease mitochondrial membrane potential, ATP levels, and oxygen consumption rates in human HepG2 cells. Furthermore, DDE has been linked to the induction of oxidative stress, an imbalance between ROS production and antioxidant defenses herts.ac.uk, and apoptosis (programmed cell death) in various cell types. These observations suggest that DDE can disrupt fundamental cellular processes, potentially leading to cellular damage and dysfunction. However, these findings are predominantly for p,p'-DDE or general DDE, and specific investigations into the cellular interactions of this compound in non-human biota are lacking.

Table 3: Summary of Cellular Level Interactions (e.g., Mitochondrial Function) Research for DDE Isomers in Non-Human Biota

| DDE Isomer | Cellular Level Interactions (e.g., Mitochondrial Function) | Specificity to this compound |

| This compound | Not extensively documented | Direct research is limited. |

| p,p'-DDE | Impairs mitochondrial function (cellular respiration, membrane potential, oxidative phosphorylation); linked to oxidative stress and apoptosis | Well-documented for this isomer. |

Advanced Analytical Methodologies for Dde Isomer Quantification and Characterization

Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices (e.g., soil, water, biota)

Effective sample preparation is the foundational step for accurate DDE isomer analysis in diverse environmental and biological matrices such as soil, water, and biota. The complexity of these matrices often requires specific extraction and clean-up procedures to isolate the target analytes from interfering compounds.

Common extraction techniques for organic pollutants like DDE isomers include liquid-liquid extraction (LLE), solid phase extraction (SPE), solid phase microextraction (SPME), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), accelerated solvent extraction (ASE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and ultrasonication. researchgate.netgcms.czslu.seresearchgate.net For liquid samples, separatory funnel extraction (e.g., US EPA Method 3510) and SPE are frequently employed. SPE offers advantages such as faster extraction times and reduced solvent volumes, making it suitable for field use. gcms.cz For solid matrices like soil and biota, Soxhlet extraction and ultrasonic-assisted extraction have been traditionally common. gcms.czresearchgate.net More modern techniques, including pressurized liquid extraction (PLE) and microwave-assisted extraction, are also utilized. gcms.czresearchgate.net

Solvent selection is critical, with pesticide residue grade solvents being essential. For wet particulate samples like soil and biota, a 1:1 combination of acetone (B3395972) and dichloromethane (B109758) is often used, as acetone aids in penetrating soil particles for effective compound extraction. gcms.czgcms.cz After extraction, the extract typically undergoes drying, often by passing it through anhydrous sodium sulfate (B86663) to remove water, which is crucial before concentration. gcms.cz

Subsequent clean-up steps are frequently necessary to remove co-extracted matrix interferences, such as sulfur and lipids, which can compromise analytical accuracy. Gel permeation chromatography (GPC) is a highly efficient clean-up method, particularly for soil and biota samples, capable of removing sulfur and lipids. gcms.cz While GPC can be expensive and time-consuming (30-70 minutes per sample), it is often considered the most prudent clean-up method for these complex matrices. gcms.cz Adsorption chromatography using columns like alumina/silica and Florisil is also employed to further separate organochlorine compounds into fractions for analysis. nemi.gov

Chromatographic and Spectrometric Approaches for Isomer-Specific Analysis

Chromatographic and spectrometric techniques are indispensable for the separation, identification, and quantification of DDE isomers, allowing for isomer-specific analysis.

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas Chromatography with Electron Capture Detection (GC-ECD) is a widely used and highly sensitive technique for the analysis of halogenated environmental pollutants, including DDE isomers. gcms.cznih.gov The ECD is particularly responsive to electronegative compounds, enabling extremely low detection limits for organochlorine pesticides. gcms.cz To ensure accurate identification and confirmation, dual-column GC-ECD systems are often employed, where two GC columns with differing selectivities are connected to a single injection port and two separate detectors, allowing for simultaneous analysis from one injection. gcms.cznemi.govrestek.comepa.gov This dual-column approach helps to confirm the presence of target analytes and differentiate them from co-eluting interferences. gcms.cz

Despite its high sensitivity, GC-ECD can face analytical challenges due to interferences from complex sample matrices. gcms.cz For instance, p,p'-DDE analysis can be affected by the presence of PCB Aroclor 1254 or Aroclor 1260 interference, which may require specific qualifiers if resolution cannot be achieved. nemi.gov Method performance characteristics for GC-ECD analysis of isomers have shown low variation coefficients, typically ranging from 2% to 3%, and detection limits as low as 0.05 mg/m³ for certain isomers in air samples. dguv.de

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Isomer Differentiation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and especially Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful analytical techniques for the identification and quantification of DDE isomers, particularly in complex matrices. nih.govintertek.com GC-MS/MS offers significant advantages in terms of specificity and sensitivity compared to GC-ECD, making it highly effective for trace-level detection in environmental monitoring and biological samples. nih.govintertek.com

While traditional GC-MS can struggle to differentiate isomers due to their identical mass-to-charge ratios, tandem mass spectrometry (MS/MS) is particularly effective for isomer identification. scienceos.ainih.gov By analyzing the fragmentation patterns of precursor ions into "daughter ions," GC-MS/MS provides detailed structural information, which is crucial for distinguishing between closely related isomers like o,o'-DDE and p,p'-DDE. intertek.comscienceos.ai This capability allows for accurate confirmation of compound identity and quantification of trace substances. intertek.com

Methodologies for DDE quantification using GC-MS/MS often involve stable isotope dilution, which enhances accuracy and reliability. bitbucket.io For example, a procedure for determining organochlorinated compounds, including p,p'-DDE, in human serum combined serum extraction with organic solvents, acid treatment clean-up, liquid column chromatography, and subsequent analysis by GC-ECD and GC-MS/MS. nih.gov The comparison between GC-MS/MS and GC-ECD results often highlights the superior ability of MS/MS to determine endocrine-disrupting compounds in challenging matrices. nih.gov

Immunochemical Assays for Screening and Quantification (e.g., Enzyme-Linked Immunosorbent Assay for p,p'-DDE)

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid, cost-effective, and high-throughput alternative for screening and quantifying DDE isomers, particularly p,p'-DDE, in various samples. thermofisher.comnih.gov ELISA is a plate-based technique that relies on the highly specific binding between an antigen (the target analyte, e.g., p,p'-DDE) and an antibody. thermofisher.comnih.govimmunology.org

In a typical ELISA, the antigen is immobilized on a solid surface (e.g., a microplate well) and then complexed with an enzyme-linked antibody. Detection is achieved by measuring the activity of the reporter enzyme, which produces a measurable product (e.g., a colored product) upon incubation with a suitable substrate. thermofisher.comimmunology.org Different ELISA formats exist, including direct, indirect, and sandwich ELISAs. Competitive ELISA is a common format where the target antigen in the sample competes with a labeled reference antigen for binding to a limited amount of immobilized antibodies. thermofisher.comnih.gov The signal decreases as the concentration of the target antigen in the sample increases. nih.gov

ELISA's main advantage lies in its ability to analyze many samples simultaneously under relatively simple experimental conditions, making it a valuable screening tool to prioritize samples for more labor-intensive instrumental analyses like GC-MS/MS, thereby significantly reducing costs. nih.gov While often used for screening, ELISA can also provide quantitative or qualitative analysis of various substances, including hormones, proteins, and even herbicides. thermofisher.comnih.gov

Method Validation, Quality Assurance, and Quality Control Protocols in Environmental Monitoring

Method validation, quality assurance (QA), and quality control (QC) protocols are paramount in environmental monitoring to ensure the precision, accuracy, and reliability of DDE isomer analysis. acs.orgepa.gov QA refers to the broader systematic plan to ensure quality throughout the entire monitoring program, while QC measures are the specific operational steps taken to determine the validity of sampling and analytical procedures. epa.govdesi.qld.gov.au

Key QA/QC parameters that must be established and routinely monitored include:

Repeatability and Intermediate Precision: Assessing the variability of results under the same and varying conditions within a laboratory. acs.orgeuropa.eu

Reproducibility: Evaluating the consistency of results across different laboratories. acs.org

Linearity: Confirming that the analytical response is directly proportional to the analyte concentration over a defined range. nih.govacs.org

Limits of Detection (LOD) and Limits of Quantification (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified. acs.orgresearchgate.net

Trueness and Recovery: Measuring how close the measured value is to the true value and the efficiency of analyte extraction from the matrix. nih.govacs.orgeuropa.euresearchgate.net Recovery studies for DDE analysis typically aim for greater than 70% recovery, with some methods achieving 81-115%. bitbucket.ioresearchgate.net

Coefficient of Variation (Precision): Often targeted to be less than 30% for DDE quantification. bitbucket.io

A formal planning document, such as a Quality Assurance Project Plan (QAPP), comprehensively describes the necessary QA/QC requirements and technical activities for environmental information operations. epa.gov Routine quality control within a laboratory is commonly based on the use of control charts, where a control sample with a known concentration is analyzed in each batch, and results are plotted to maintain the analytical system in a state of statistical control. europa.eu Regular calibration procedures using controlled standard solutions are also essential for equipment like GC-ECD. desi.qld.gov.au Data validation, including double-recording and checking by a second technical officer, is critical for data integrity. desi.qld.gov.au

Table: Method Performance Characteristics (Examples for DDE and related compounds)

| Characteristic | Value/Range | Method | Source |

| LOD (Air) | 0.05 mg/m³ | GC-ECD | dguv.de |

| LOD (GC) | 1-98 pg/L | GC | researchgate.net |

| LOD (LC) | 2-135 ng/L | LC | researchgate.net |

| Recovery | >70% | GC-MS/MS | bitbucket.io |

| Recovery | 81-115% | General | researchgate.net |

| Coefficient of Variation | <30% | GC-MS/MS | bitbucket.io |

| Variation Coefficients | 2-3% | GC-ECD | dguv.de |

Environmental Remediation and Management Strategies for Dde Contamination

Bioremediation Technologies for DDE Isomers

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform contaminants. For DDE, this involves leveraging specific bacteria and fungi that can initiate its degradation, a process that is often slow and challenging due to the compound's recalcitrant nature. tandfonline.comnih.gov

While very few pure microbial cultures are capable of completely degrading DDE to carbon dioxide, several bacterial species have been identified that can transform it, often through co-metabolism. nih.gov Co-metabolism occurs when microbes, while growing on one compound, produce enzymes that coincidentally degrade another. For instance, species of Pseudomonas, Alicaligens, and Terrabacter have been reported to co-metabolize DDE when grown on biphenyl (B1667301). nih.gov The bacterium Stenotrophomonas sp. strain DXZ9, isolated from pesticide-contaminated sludge, has demonstrated the ability to degrade DDE, with optimal conditions identified as a pH of 7, a substrate concentration of 10 mg/l, and a temperature of 30°C. hilarispublisher.com Under these conditions, it achieved a 39.4% biodegradation of DDE within five days. hilarispublisher.com

Several techniques can be employed to enhance the activity of these microorganisms:

Nutrient Addition: The degradation of DDE by Alcaligenes denitrificans was shown to be enhanced by the addition of glucose. nih.govhilarispublisher.com

Biostimulation: This strategy involves modifying the environment to stimulate the growth of existing microorganisms capable of DDE remediation. nih.gov This can include adding limiting nutrients and electron acceptors like carbon, nitrogen, and phosphorus. nih.gov

Bioaugmentation: This involves introducing specific DDE-metabolizing microbes into the contaminated site to supplement the indigenous population. nih.gov

Management of Inhibitors: The degradation process can be hindered by the presence of certain metals and chemicals. Arsenic and copper have been shown to inhibit DDE degradation by aerobic microorganisms. nih.gov

The enzymes involved in microbial degradation of DDE include dehalogenases, dioxygenases, and hydrolases, which function under specific environmental conditions. nih.govhilarispublisher.com

Table 1: Bacterial Strains Involved in DDE Degradation

| Bacterial Strain | Enhancement/Metabolism Method | Research Findings | Citation |

|---|---|---|---|

| Stenotrophomonas sp. DXZ9 | Direct degradation | Achieved 39.4% degradation in 5 days and 41.9% in 10 days under optimal conditions (pH 7, 30°C). | hilarispublisher.com |

| Alcaligenes denitrificans | Co-metabolism | Degradation was enhanced by the addition of glucose. | nih.govhilarispublisher.com |

| Pseudomonas sp. | Co-metabolism | Degraded DDE when grown on biphenyl. | nih.gov |

| Terrabacter sp. | Co-metabolism | Degraded DDE when grown on biphenyl. | nih.gov |

| Pseudomonas acidovorans M3GY | Direct degradation | Identified as a DDE-degrading bacterial strain. | hilarispublisher.com |

| Janibacter sp. TYM3221 | Direct degradation | Identified as a DDE-degrading bacterial strain. | hilarispublisher.com |

Fungi, particularly ligninolytic or white-rot fungi, are promising candidates for the bioremediation of DDE. tandfonline.com These organisms produce powerful, non-specific extracellular enzymes to break down lignin (B12514952) in wood, and these same enzymes can degrade a wide range of persistent organic pollutants, including DDE. researchgate.netmdpi.com

White-rot fungi like Phanerochaete chrysosporium and Ganoderma lingzhi have been studied for their ability to degrade DDT and its metabolites. hilarispublisher.comits.ac.id The key enzymes involved are lignin peroxidases, manganese peroxidases, and laccases. researchgate.netmdpi.com These enzymes initiate the breakdown of DDE's complex aromatic structure into intermediate metabolites. researchgate.net This process can be part of a synergistic relationship where the fungi perform the initial, difficult breakdown, and then bacteria can further metabolize the intermediates. researchgate.net For example, Ganoderma lingzhi was found to degrade approximately 53% of DDT in a 7-day incubation period, transforming it into DDE and DDD. its.ac.id

However, the efficacy of fungal enzymes can be inhibited by certain substances. Metal chelates such as EDTA have been shown to inhibit the breakdown of DDE by the lignolytic enzymes produced by white-rot fungi. nih.gov

Phytoremediation Approaches for Contaminated Soils and Sediments

Phytoremediation is a cost-effective, plant-based approach to remove, contain, or degrade environmental contaminants. ufl.edu For DDE, this primarily involves phytoextraction, where plants take up the contaminant from the soil and translocate it to their tissues. nih.gov

Several plant species have been identified for their ability to uptake DDE:

Cucurbita pepo (Zucchini and Squash): This species has been extensively studied and is considered a near "hyperaccumulator" of DDE. nih.gov Its ability to uptake DDE is influenced by factors such as soil moisture, temperature, and plant density. nih.gov The process can be enhanced by amendments like biosurfactants, mycorrhizal inoculants, and low-molecular-weight organic acids (e.g., citric and oxalic acids). nih.gov

Aquatic Plants: Certain aquatic species can transform DDT, primarily into DDD, with some DDE also being formed. nih.gov Studies using axenically cultivated aquatic plants showed that duckweed (Spirodela oligorrhiza), elodea (Elodea canadensis), and parrot feather (Myriophyllum aquaticum) could remove almost all DDT from the culture medium over a 6-day period, accumulating and transforming it. nih.gov Small amounts of p,p'-DDE were found in duckweed (7.9%) and elodea (4.6%) after this period. nih.gov

Ricinus communis (Castor Bean): In a study of 23 genotypes, this bioenergy crop showed great potential for removing DDE and other DDTs from contaminated soil due to its high biomass and strong absorption capabilities. ufl.edu

The combination of plants and microorganisms can lead to enhanced remediation. A study using ryegrass combined with the bacterium Stenotrophomonas sp. DXZ9 resulted in removal rates of 81% for DDT and 55% for DDE. mdpi.com

Table 2: Plants Used in Phytoremediation of DDE

| Plant Species | Type | Key Findings | Citation |

|---|---|---|---|

| Cucurbita pepo (Zucchini, Squash) | Terrestrial | Approaches "hyperaccumulation" levels for DDE. Uptake is enhanced by soil amendments. | nih.gov |

| Ryegrass (Lolium perenne) | Terrestrial | In combination with Stenotrophomonas sp. DXZ9, removed 55% of DDE from soil. | mdpi.com |

| Ricinus communis (Castor Bean) | Terrestrial | High biomass and strong absorption capacity for DDE and other DDTs. | ufl.edu |

| Duckweed (Spirodela oligorrhiza) | Aquatic | Transformed DDT, producing small amounts of p,p'-DDE (7.9%). | nih.govnih.gov |

| Elodea (Elodea canadensis) | Aquatic | Transformed DDT, producing small amounts of p,p'-DDE (4.6%). | nih.govnih.gov |

| Parrot Feather (Myriophyllum aquaticum) | Aquatic | Accumulates and transforms DDT isomers. | nih.govnih.gov |

Abiotic Remediation Methods (e.g., Catalytic Degradation, Volatilization Management)

Abiotic remediation methods use non-biological chemical or physical processes to degrade or manage contaminants. navy.mil

Catalytic Degradation: Several catalytic systems have been shown to degrade DDE. These methods often involve reductive dechlorination, where chlorine atoms are removed from the DDE molecule.

Zero-Valent Metals: The use of zero-valent iron (Fe⁰) in flooded soils has been explored, though it did not significantly alter the rate of DDE removal. nih.gov A magnesium/palladium (Mg⁰/Pd⁴⁺) system, however, was found to be effective in dechlorinating DDE in soil, with 1,1-diphenylethane (B1196317) identified as an end product. researchgate.net

Other Catalysts: Systems using palladized magnesium, palladium on carbon, and nickel/aluminum alloys have successfully degraded DDT and its metabolites, including DDE. nih.gov

Photocatalysis: Safer abiotic alternatives include using ultraviolet (UV) light with titanium oxide or visible light with methylene (B1212753) green to degrade DDE in aqueous or mixed solvent systems. nih.gov

Volatilization Management: Volatilization is the process by which a substance evaporates into the atmosphere. smartnitrogen.com While this can move the contaminant from soil to air, it is generally considered a transfer to another locale rather than a remediation solution. nih.gov Management strategies aim to control this process.

Enhancing Volatilization: Practices such as flooding and irrigation can increase the rate of DDE volatilization from soil. nih.gov

Inhibiting Volatilization: Deep plowing has been shown to inhibit the volatilization of DDE, effectively sequestering it deeper in the soil profile. nih.gov

Managing volatilization requires careful consideration of environmental conditions. Factors such as soil pH, temperature, and moisture content significantly influence the rate of ammonia (B1221849) volatilization from fertilizers and can similarly affect the atmospheric release of soil-bound contaminants. ureaknowhow.comresearchgate.netmontana.edu

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for quantifying o,o'-DDE in environmental and biological samples?

- Methodological Answer : Use gas chromatography coupled with mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for high specificity, especially in complex matrices like plasma or adipose tissue. Calibrate with isotopically labeled internal standards (e.g., -labeled this compound) to correct for matrix effects . For environmental samples, combine solid-phase extraction (SPE) with GC-MS to achieve detection limits below 0.1 ng/g. Validate methods using certified reference materials (CRMs) from the National Institute of Standards and Technology (NIST).

Q. How does this compound’s metabolic pathway differ from its parent compound, DDT, in mammalian systems?

- Methodological Answer : this compound is a β-hydroxylation product of mitotane metabolism in humans, unlike DDT, which undergoes reductive dechlorination. In vitro models (e.g., H295R adrenocortical carcinoma cells) show this compound inhibits apoptosis but induces necrosis at >50 µM concentrations. Use LC-MS/MS to track metabolite formation and compare enzymatic activity via cytochrome P450 (CYP) inhibition assays .

Q. What are the primary ecological risks of this compound bioaccumulation in aquatic food webs?

- Methodological Answer : Conduct trophic magnification studies using stable isotope analysis (δN) paired with lipid-normalized this compound concentrations. In Japanese medaka, this compound has a trophic magnification factor (TMF) of 12.3, higher than p,p'-DDT (7.76), due to isomer-specific resistance to metabolism. Use probabilistic risk assessment models to estimate thresholds for reproductive impairment in top predators (e.g., birds) .

Advanced Research Questions

Q. How can experimental designs address contradictory findings on this compound’s endocrine-disrupting effects in vitro versus in vivo?

- Methodological Answer :

- Step 1 : Standardize cell models (e.g., H295R for adrenal toxicity) with controlled exposure durations (24–72 hr) and concentrations (1–100 µM). Include positive controls (e.g., estradiol for estrogenic activity).

- Step 2 : Compare in vitro results with in vivo zebrafish assays, measuring vitellogenin (Vg) gene expression via qPCR. Note that this compound upregulates VgA/VgB but not VgC, unlike estradiol .

- Step 3 : Apply mixed-effects regression models to reconcile dose-response disparities, accounting for bioavailability differences between systems.

Q. What statistical approaches resolve variability in this compound’s oxidative stress responses across species?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to cluster species-specific responses. For example:

- Table 1 : Oxidative Stress Parameters in Model Organisms

| Species | Lipid Peroxidation (nM MDA/mg protein) | Glutathione Reductase Activity (% Control) | Catalase Activity (U/mg) | Reference |

|---|---|---|---|---|

| H295R Cells | 12.5 ± 1.2* | 78 ± 5 | 45 ± 3 | |

| Zebrafish | 8.7 ± 0.8 | 92 ± 4 | 62 ± 6 |

\*p < 0.05 vs. control.

6. Q. How can researchers optimize sampling protocols for this compound in heterogeneous environmental matrices?

- Methodological Answer :

- Soil/Sediment : Collect triplicate cores (0–15 cm depth) from 10+ sites, homogenize, and extract via accelerated solvent extraction (ASE) with acetone:hexane (1:1).

- Biological Tissues : Use lyophilization followed by Soxhlet extraction. Normalize lipid content via gravimetric analysis.

- Quality Control : Include field blanks, spiked recoveries (85–115%), and inter-laboratory comparisons to minimize spatial and analytical bias .

Data Contradiction and Synthesis

Q. Why do some studies report this compound as a weak estrogen mimic, while others classify it as a glucocorticoid disruptor?

- Methodological Answer : This discrepancy arises from receptor-binding assays versus functional endpoints.

- Estrogenic Activity : Use reporter gene assays (e.g., ER-CALUX) showing this compound’s EC >10 µM, 1000-fold weaker than estradiol.

- Glucocorticoid Effects : Measure cortisol suppression in H295R cells via ELISA; this compound reduces secretion by 40% at 25 µM by interacting with CYP11B1/2 .

- Resolution : Apply pathway enrichment analysis (e.g., KEGG) to identify dominant signaling networks in omics datasets.

Research Design Frameworks

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question on this compound’s transgenerational effects?

- Example :

- Population (P) : Zebrafish (F0–F3 generations).

- Exposure (E) : 0.1–10 µg/L this compound in water.

- Comparison (C) : Unexposed controls and p,p'-DDE groups.

- Outcome (O) : DNA methylation changes (via whole-genome bisulfite sequencing) and fertility metrics.

- Ethical Check : Comply with institutional animal care protocols (IACUC) for low-dose exposures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.